NRC-2694

Catalog No.
S537614
CAS No.
936446-61-6
M.F
C24H26N4O3
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NRC-2694

CAS Number

936446-61-6

Product Name

NRC-2694

IUPAC Name

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27)

InChI Key

WBKHQQZRHCECKK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NRC-2694; NRC 2694; NRC2694

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

The exact mass of the compound N-(3-Ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine is 418.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NRC-2694, also known as (S)-1-(tert-butyl) 2-methyl 2-aminosuccinate, is a stereochemically pure aspartic acid derivative used as a specialized building block in multi-step organic synthesis. Its key structural features—an unprotected amine, a thermally stable methyl ester, and an acid-labile tert-butyl ester—provide orthogonal handles for sequential chemical modifications. This compound is primarily procured for its role as a chiral precursor in the synthesis of complex, high-value molecules where precise control over stereochemistry and functional group reactivity is essential. [REFS-1, REFS-3]

Substituting NRC-2694 with seemingly similar compounds introduces significant risk to synthetic outcomes. Using the racemic version results in hard-to-separate diastereomeric mixtures, collapsing the yield of the target stereoisomer. Employing a derivative with identical protecting groups (e.g., di-tert-butyl ester) eliminates the possibility of selective deprotection, forcing a complete redesign of the synthetic strategy. Opting for an N-protected version (e.g., N-Boc) adds an extra deprotection and purification step, reducing overall process efficiency. These differences make NRC-2694 a non-interchangeable component for synthetic routes designed to leverage its specific pattern of reactivity and stereopurity.

Enables Selective Carboxyl Elaboration via Orthogonal Ester Protection

The core value of NRC-2694 lies in its orthogonal protecting groups. The tert-butyl ester is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the methyl ester intact. Conversely, the methyl ester can be selectively saponified under basic conditions (e.g., LiOH, NaOH) without affecting the acid-labile tert-butyl ester. This dual-reactivity profile is not possible with symmetrically protected analogs like di-tert-butyl or dimethyl aspartate, which lack this selective functionalization capability.

Evidence DimensionProtecting Group Selectivity
Target Compound DataMethyl ester is base-labile; Tert-butyl ester is acid-labile
Comparator Or BaselineDi-tert-butyl or Dimethyl Aspartate: Both ester groups are cleaved under the same conditions (acid or base, respectively), preventing selective modification.
Quantified DifferenceQualitative (Selective vs. Non-selective deprotection)
ConditionsStandard deprotection protocols (TFA for tert-butyl; NaOH/LiOH for methyl).

This allows for precise, sequential coupling reactions at either carboxyl position, which is critical for constructing complex molecular architectures like macrocycles or branched peptides.

Improves Process Efficiency by Providing a Deprotection-Ready Amine

NRC-2694 is supplied with a free primary amine, making it immediately available for amide bond formation or other N-functionalization reactions. In contrast, a common alternative such as N-Boc-(S)-Asp(OtBu)-OMe requires a dedicated deprotection step, typically using strong acid like 4N HCl in dioxane or TFA, followed by neutralization and/or purification before it can be used in the subsequent coupling reaction. [REFS-1, REFS-2]

Evidence DimensionSynthetic Step Count
Target Compound Data0 steps required before N-coupling
Comparator Or BaselineN-Boc protected version: 1-2 steps required (deprotection, workup/neutralization).
Quantified DifferenceSaves 1-2 full synthetic operations per use.
ConditionsStandard peptide coupling or acylation reaction prep.

Eliminating a deprotection step directly translates to reduced labor, solvent consumption, and processing time, leading to higher overall yield and lower costs at scale.

Ensures Stereochemical Integrity to Prevent Costly Diastereomer Purification

As a single enantiomer ((S)-configuration) with high optical purity (typically >98% e.e.), NRC-2694 ensures the stereochemical integrity of the synthetic pathway. Using a racemic alternative would, upon reaction with another chiral molecule, produce a 1:1 mixture of diastereomers. These diastereomers often have very similar physical properties, making their separation by standard chromatography difficult and requiring specialized, expensive techniques like chiral HPLC. [REFS-1, REFS-2]

Evidence DimensionProduct Purity
Target Compound DataYields a single diastereomer upon reaction with a chiral partner.
Comparator Or BaselineRacemic (R/S) Aspartate Derivative: Yields a 1:1 mixture of diastereomers.
Quantified DifferenceAvoids a 50% theoretical yield loss to the undesired diastereomer and eliminates the need for chiral separation.
ConditionsReaction with any single-enantiomer substrate or reagent.

Procuring the enantiopure building block is critical for maximizing the yield of the desired product and avoiding the significant time and cost associated with resolving stereoisomeric mixtures.

Asymmetric Synthesis of Macrocyclic Drug Candidates

In workflows requiring the formation of complex macrocycles, the orthogonal nature of NRC-2694 is a key advantage. It allows for initial peptide chain elongation via its free amine, followed by a selective side-chain deprotection and intramolecular cyclization, a strategy exemplified in the synthesis of complex pharmaceutical intermediates. [1]

Synthesis of Branched Peptides and Peptidomimetics

This building block is well-suited for creating branched peptides where a second chain is grown from the aspartic acid side chain. The methyl ester can be selectively removed post-synthesis to attach a molecular probe, a solubilizing group, or another peptide sequence, leveraging the orthogonal protection to direct the modification.

Process Development and Scale-Up Chemistry

For process chemists, NRC-2694 offers a streamlined route that improves step economy. By providing a free amine and distinct carboxyl functionalities in a single, enantiopure molecule, it eliminates multiple protection/deprotection steps, simplifying the overall process and making it more efficient and cost-effective for scale-up.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.20049070 Da

Monoisotopic Mass

418.20049070 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O898S9836V

Wikipedia

Nrc-2694

Dates

Last modified: 02-18-2024
1: Wagner EF, Nebreda AR. Signal integration by JNK and p38 MAPK pathways in cancer development. Nat Rev Cancer. 2009 Aug;9(8):537-49. doi: 10.1038/nrc2694. Review. PubMed PMID: 19629069.

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